4,6-Diiodo-5-methoxypyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

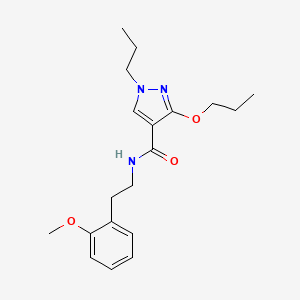

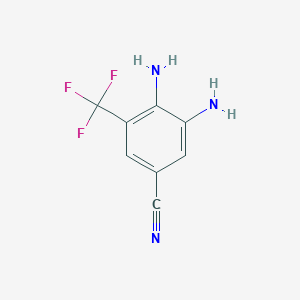

“4,6-Diiodo-5-methoxypyrimidine” is a chemical compound with the molecular formula C5H4I2N2O . It has a molecular weight of 361.91 . The compound is typically stored at a temperature of 4°C .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “this compound”, has been a topic of interest in various studies . One approach involves starting from 4,6-dichloro-5-methoxypyrimidine and using commercially available ammonium hydroxide (NH4OH) for performing the first amination in heated 2-propanol, 70°C for 48 hours . This process produces the 4-amino-5-methoxy-6-chloropyrimidine in a high yield of 94% .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H4I2N2O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3 . This code provides a unique representation of the compound’s molecular structure.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, pyrimidine derivatives are known to exhibit a wide range of biological activities . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Physical And Chemical Properties Analysis

“this compound” is a powder . The compound is typically stored at a temperature of 4°C .

科学的研究の応用

Corrosion Inhibition

4,6-Diiodo-5-methoxypyrimidine and its derivatives have been explored as corrosion inhibitors for various metals in acidic environments. Studies demonstrate that pyrimidine derivatives, such as thiopyrimidines, show significant corrosion inhibition efficiency on mild steel in hydrochloric acid, acting as mixed type inhibitors with predominant control on cathodic reactions. The effectiveness of these inhibitors is attributed to their adsorption onto the metal surface, as supported by electrochemical, SEM-EDS/AFM/XPS, and quantum chemical studies (Singh, Quraishi, & Singh, 2016). Similarly, spiropyrimidinethiones have been identified as effective corrosion inhibitors for mild steel in HCl solution, with their adsorption conforming to Langmuir's adsorption isotherm (Yadav, Sinha, Kumar, & Sarkar, 2015).

Anticancer and Analgesic Activity

Pyrimidine derivatives also exhibit promising biological activities, including anticancer and analgesic effects. For instance, the synthesis of new visnagen and khellin furochromone pyrimidine derivatives showed significant analgesic and anti-inflammatory activities, highlighting the therapeutic potential of these compounds (Abu‐Hashem & Youssef, 2011).

Antioxidant Activity

The antioxidant properties of this compound derivatives have been explored, with some compounds demonstrating strong antioxidant activity. This includes 4-hydroxyphenyl substituted thiopyrimidine derivatives, which were found to exhibit stronger antioxidant activity than other derivatives, as determined by various in vitro assays (Akbas, Ekin, Ergan, & Karakuş, 2018).

Kinase Inhibition

Moreover, this compound derivatives have been explored as potential kinase inhibitors, a class of compounds relevant in the development of anticancer agents. The synthesis of novel 2,4-disubstituted-5-fluoropyrimidines showcased the biologically active molecular core's utility in discovering kinase inhibitors, hinting at the potential medical applications of these derivatives (Wada et al., 2012).

Safety and Hazards

The safety information for “4,6-Diiodo-5-methoxypyrimidine” indicates that it is classified under the GHS05 and GHS07 hazard pictograms . The signal word for this compound is "Danger" . Hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

将来の方向性

While specific future directions for “4,6-Diiodo-5-methoxypyrimidine” are not detailed in the search results, the study and application of pyrimidine derivatives continue to be an active area of research . This includes the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

特性

IUPAC Name |

4,6-diiodo-5-methoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4I2N2O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCLEMSABGVPSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1I)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4I2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2585578.png)

![6-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2585581.png)

![Ethyl 6-isopropyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585582.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585584.png)

![N-(4-methoxyphenethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2585594.png)

![(4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane](/img/structure/B2585596.png)

![(E)-4-(Dimethylamino)-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-enamide](/img/structure/B2585599.png)